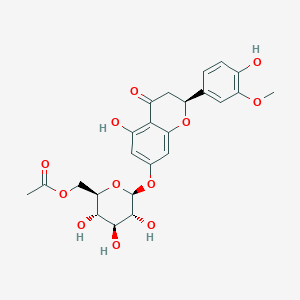

Viscumneoside VI

Description

Structure

3D Structure

Properties

CAS No. |

118985-26-5 |

|---|---|

Molecular Formula |

C24H26O12 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H26O12/c1-10(25)33-9-19-21(29)22(30)23(31)24(36-19)34-12-6-14(27)20-15(28)8-16(35-18(20)7-12)11-3-4-13(26)17(5-11)32-2/h3-7,16,19,21-24,26-27,29-31H,8-9H2,1-2H3/t16-,19+,21+,22-,23+,24+/m0/s1 |

InChI Key |

GPCKIXOOCSOBEC-AKRDZZKRSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |

Other CAS No. |

118985-26-5 |

Synonyms |

homoeriodictyol-7-O-(6''-O-acetyl)glucopyranoside viscumneoside VI |

Origin of Product |

United States |

Chemical Properties of Viscumneoside Vi

Chemical Structure and Formula

Viscumneoside VI is chemically identified as homoeriodictyol (B191827) 7-O-(6''-O-acetyl)-beta-D-glucopyranoside. nih.gov Its structure consists of a homoeriodictyol aglycone linked to an acetylated glucose molecule at the 7-position. nih.gov The molecular formula for this compound is C24H26O12. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate (B1210297) |

| CAS Number | 118985-26-5 ctdbase.org |

| PubChem CID | 3082946 nih.gov |

| Molecular Formula | C24H26O12 nih.gov |

| Molecular Weight | 506.5 g/mol nih.gov |

Physicochemical Characteristics

The physicochemical properties of this compound are derived from its complex structure. The presence of multiple hydroxyl groups from the flavonoid and sugar components contributes to its polarity. The acetylation of the glucose moiety slightly modifies its lipophilicity. These characteristics are crucial for its extraction, isolation, and potential interactions with biological systems.

Isolation and Purification Methodologies for Viscumneoside Vi

Extraction Techniques from Plant Biomass

The initial step in isolating Viscumneoside VI is the extraction from plant material, typically the dried and powdered stems and leaves of the host plant. indexcopernicus.comznaturforsch.com Various solvents and methods are employed to efficiently extract flavonoids and related glycosides.

Research indicates that aqueous solutions of methanol (B129727) are particularly effective. In one study, a 50% methanol solution was identified as the most efficient solvent for extracting compounds from V. coloratum when compared to other concentrations and ethanol (B145695) solutions. nih.gov The extraction process itself can be enhanced using methods like ultrasonication for 30 minutes or heat reflux, with both techniques showing comparable efficiency. nih.govcjnmcpu.com Another approach involves a two-step extraction, first with 80% methanol and subsequently with 80% acetone, to maximize the yield of crude extracts. indexcopernicus.com

Following the initial solvent extraction, the crude extract is typically suspended in water and subjected to a defatting process. This is commonly achieved by partitioning the aqueous suspension against a non-polar solvent, such as n-hexane, to remove lipids and other non-polar constituents. indexcopernicus.com The resulting aqueous layer, enriched with glycosides and other polar compounds like this compound, is then concentrated under reduced pressure for further purification. indexcopernicus.com

Table 1: Summary of Extraction Techniques for Compounds from Viscum Species

| Plant Material | Extraction Solvent(s) | Method | Preliminary Purification | Reference |

|---|---|---|---|---|

| Viscum coloratum (powdered) | 50% Methanol | Sonication (30 min) or Heat Reflux | Centrifugation, Filtration | nih.govcjnmcpu.com |

| Viscum coloratum (powdered) | 80% Methanol, then 80% Acetone | Maceration/Evaporation | Suspension in H₂O, Defatting with n-hexane | indexcopernicus.com |

| Viscum coloratum (dried, powdered) | 95% Ethanol | Soaking/Reflux | Partition with Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol | znaturforsch.com |

Chromatographic Separation Approaches

Following extraction and preliminary purification, the enriched extract undergoes several stages of chromatographic separation to isolate this compound from other closely related compounds.

High-Performance Liquid Chromatography (HPLC), including its advanced version, Ultra-Performance Liquid Chromatography (UPLC), is a critical tool for the final purification and quantification of this compound. cjnmcpu.comontosight.ai These methods offer high resolution and sensitivity, enabling the separation of complex flavonoid mixtures.

Researchers often use reversed-phase columns, such as C18, for separation. nih.govcjnmcpu.com The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., water with 0.1% or 0.5% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govcjnmcpu.com A gradient elution program, where the proportion of the organic solvent is gradually increased, is employed to effectively separate compounds with varying polarities. nih.govcjnmcpu.commdpi.com Detection is commonly performed using a Diode Array Detector (DAD), with a monitoring wavelength set around 270 nm, which is suitable for flavonoids. nih.gov In some protocols, preparative HPLC is the final step to obtain the pure compound in milligram quantities. znaturforsch.com

Table 2: HPLC/UPLC Methods Used in the Analysis of Viscum Metabolites

| Technique | Column | Mobile Phase | Gradient Program | Detection | Reference |

|---|---|---|---|---|---|

| UPLC | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | A: Acetonitrile + 0.1% Formic Acid; B: Water + 0.1% Formic Acid | 0-1 min, 5% A; 1-4.5 min, 5-53% A; 4.5-8 min, 53-75% A; 8-9 min, 75-99% A | Mass Spectrometry | cjnmcpu.com |

| HPLC | Phenomenex Synergi C18 (250 x 4.6 mm, 4 µm) | A: 0.5% Glacial Acetic Acid; B: Methanol-Tetrahydrofuran (90:10) | 0-20 min, 3-20% B; 20-60 min, 20-70% B | UV at 270 nm | nih.gov |

Before the final HPLC purification, open column chromatography is extensively used for the fractionation of the crude extract. This step separates the extract into multiple fractions, simplifying the mixture for subsequent purification. A variety of stationary phases are utilized depending on the separation principle.

Commonly used techniques include:

Polyamide Column Chromatography : This is effective for separating flavonoids. The extract is loaded onto the column and eluted with solvents of increasing polarity, such as a gradient of chloroform (B151607) and methanol or sequential elution with water and increasing concentrations of ethanol (e.g., 25%, 50%, 95% EtOH). znaturforsch.com

Silica Gel Column Chromatography : This technique separates compounds based on polarity. Fractions are typically eluted with gradient mixtures of solvents like chloroform-methanol or petroleum ether-ethyl ether. znaturforsch.comkoreascience.kr

Sephadex LH-20 Column Chromatography : This gel filtration matrix separates molecules based on their size and aromatic character. It is often used to purify fractions obtained from other column techniques, with methanol commonly used as the eluent. znaturforsch.com

Adsorbent Resins (e.g., MCI GEL, Amberlite XAD-2) : These porous polymers are used in the initial stages of fractionation. The crude extract is passed through the column, and fractions are eluted with stepwise gradients of water and methanol (e.g., 10%, 30%, 50%, 75% MeOH). indexcopernicus.comkoreascience.kr

These column chromatography steps are typically performed sequentially, with each step yielding fractions that are further purified until a relatively simple mixture is obtained for final purification by preparative HPLC. indexcopernicus.comznaturforsch.com

High-Performance Liquid Chromatography (HPLC)

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a strategic approach used to target and isolate specific active compounds from a complex extract. This method involves testing the biological activity of fractions obtained at each stage of the separation process. The most active fractions are then selected for further purification, ensuring that the effort is concentrated on isolating the compounds responsible for the desired biological effect. researchgate.net

In the context of isolating compounds from Viscum album, this strategy has been successfully employed. For instance, in studies targeting compounds with anti-inflammatory properties, fractions were tested for their ability to inhibit the production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net The process begins with the crude extract, which is first separated into fractions using techniques like organic solvent partitioning (e.g., with n-hexane). nih.gov Each fraction's activity is assayed, and the most potent fraction is then subjected to further chromatographic separation, such as preparative HPLC. nih.govresearchgate.net This iterative process of separation and bioassay continues until pure, active compounds, such as the related flavanones viscumneoside III and viscumneoside V, are isolated. researchgate.netresearchgate.net This targeted approach is highly efficient for discovering and isolating bioactive molecules like this compound from a natural source.

Biosynthesis and Metabolic Pathways of Viscumneoside Vi

Proposed Biosynthetic Route within Plant Metabolism

The formation of Viscumneoside VI is proposed to follow the core flavonoid biosynthetic pathway, beginning with the amino acid L-phenylalanine. nih.govnih.gov The pathway can be outlined in the following sequential stages:

Phenylpropanoid Pathway Initiation: The process starts with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

Activation Step: The p-coumaric acid is activated by 4-coumaroyl-CoA ligase (4CL) , which attaches a Coenzyme A molecule to form 4-coumaroyl-CoA, a central precursor for flavonoid synthesis. nih.govwikipedia.orgnih.gov

Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govwikipedia.org

Flavanone (B1672756) Synthesis: The unstable naringenin chalcone undergoes rapid stereospecific cyclization, a reaction catalyzed by chalcone isomerase (CHI) , to form the flavanone naringenin. wikipedia.orgfrontiersin.org

Hydroxylation: The naringenin molecule is then hydroxylated at the 3' position on its B-ring by flavonoid 3'-hydroxylase (F3'H) . This reaction converts naringenin into eriodictyol (B191197). nih.govgoogle.com

Methylation: The subsequent step involves the O-methylation of eriodictyol. An O-methyltransferase (OMT) specifically transfers a methyl group to the 3'-hydroxyl group of eriodictyol to form its 3'-methyl ether, homoeriodictyol (B191827). nih.govgoogle.com This molecule serves as the aglycone for this compound.

Glycosylation: The homoeriodictyol backbone is then glycosylated. A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the hydroxyl group at the C7 position of the A-ring, forming homoeriodictyol 7-O-glucoside. rsc.org

Acetylation: In the final proposed step, an acetyltransferase transfers an acetyl group to the 6'' position of the attached glucose moiety, completing the synthesis of this compound. guidetopharmacology.org

Enzymatic Transformations Involved in this compound Formation

The biosynthesis of this compound is dependent on a series of specific enzymatic reactions that build and modify the flavonoid structure. Each transformation is catalyzed by a particular class of enzyme, ensuring a controlled and efficient production pathway.

| Step | Precursor | Product | Enzyme Class |

| 1 | L-Phenylalanine | Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) |

| 2 | Cinnamic Acid | p-Coumaric Acid | Cinnamate-4-hydroxylase (C4H) |

| 3 | p-Coumaric Acid | 4-Coumaroyl-CoA | 4-Coumaroyl-CoA ligase (4CL) |

| 4 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Chalcone synthase (CHS) |

| 5 | Naringenin Chalcone | (2S)-Naringenin | Chalcone isomerase (CHI) |

| 6 | (2S)-Naringenin | Eriodictyol | Flavonoid 3'-hydroxylase (F3'H) |

| 7 | Eriodictyol | Homoeriodictyol | O-methyltransferase (OMT) |

| 8 | Homoeriodictyol | Homoeriodictyol 7-O-glucoside | UDP-glycosyltransferase (UGT) |

| 9 | Homoeriodictyol 7-O-glucoside | This compound | Acetyltransferase |

This table outlines the enzymatic steps in the proposed biosynthetic pathway of this compound.

Genetic Regulation of Biosynthetic Genes

The biosynthesis of flavonoids, including this compound, is a highly regulated process at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (such as CHS, CHI, F3H, and OMT) is controlled by a combination of transcription factors. biotech-asia.org

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from three distinct families:

R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated. mdpi.com

basic Helix-Loop-Helix (bHLH) proteins: These act as partners for MYB proteins. frontiersin.org

WD40 repeat proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional MBW complex. biotech-asia.orgfrontiersin.org

This complex binds to specific promoter sequences in the structural genes, thereby activating their transcription in a coordinated manner. biotech-asia.org The flavonoid pathway is often divided into early biosynthetic genes (EBGs), such as CHS and CHI, and late biosynthetic genes (LBGs). mdpi.com In many plants, different sets of MYB-bHLH partners regulate these different stages of the pathway. For flavanone and flavonol synthesis, the EBG regulation is often most critical. While the general framework of the MBW complex is well-established, the specific MYB, bHLH, and WD40 proteins that regulate this compound biosynthesis in Viscum coloratum have not yet been explicitly identified.

Comparative Biosynthesis with Related Flavonoid Glycosides

The biosynthetic pathway of this compound shares a common core with many other flavonoids but diverges at key enzymatic steps, leading to a wide diversity of final structures.

Comparison with Eriodictyol Glycosides: The pathway to this compound is nearly identical to that of eriodictyol-7-O-glucoside. thegoodscentscompany.com Both pathways produce the intermediate eriodictyol. However, for this compound synthesis, eriodictyol must first be methylated by an OMT to form homoeriodictyol, which is then glycosylated and subsequently acetylated. For eriodictyol-7-O-glucoside, eriodictyol is directly glycosylated without the methylation or acetylation steps.

Comparison with Flavanone Glycosides (e.g., Naringin): Naringin (naringenin-7-O-neohesperidoside) is a major flavanone in citrus. Its biosynthesis diverges from that of this compound after the formation of naringenin. frontiersin.org To produce naringin, naringenin is directly glycosylated at the 7-OH position. In contrast, to produce this compound, naringenin must first be hydroxylated by F3'H and then methylated by OMT to yield homoeriodictyol before the glycosylation and acetylation steps occur.

Comparison with Flavone (B191248) Glycosides (e.g., Luteolin-7-O-neohesperidoside): Luteolin (B72000) is a flavone, differing from flavanones by a double bond in the C-ring. frontiersin.org The biosynthesis of luteolin glycosides shares the pathway with this compound up to the formation of eriodictyol. nih.gov At this branch point, instead of being methylated, eriodictyol is acted upon by a flavone synthase (FNS) , which introduces the C2-C3 double bond to form the flavone luteolin. frontiersin.org Luteolin is then glycosylated to form compounds like luteolin-7-O-neohesperidoside. This highlights a key divergence where flavanones are either modified and glycosylated directly or are first converted to flavones before glycosylation.

Preclinical Pharmacological Activities and Underlying Mechanisms of Viscumneoside Vi

Anti-Inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, involving a cascade of enzymatic activities and the release of signaling molecules. Viscumneoside VI demonstrates anti-inflammatory potential by intervening at several key points in this process. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain. scholarsresearchlibrary.comwikipedia.org The inhibition of COX-2 is a primary target for many anti-inflammatory drugs. scholarsresearchlibrary.comfrontiersin.org

While direct studies on this compound's effect on cyclooxygenase are limited, research on extracts from Viscum album (mistletoe), a source of viscumneosides, has shown potent anti-inflammatory effects. These extracts have been found to inhibit the secretion of prostaglandin (B15479496) E2 (PGE2) by selectively downregulating the expression of COX-2, without affecting the constitutive COX-1 isoform. ajol.info This selective inhibition is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic functions of COX-1. frontiersin.orgasbmb.org Flavonoids as a class are known to possess COX-inhibitory activities, suggesting a likely mechanism for the observed anti-inflammatory effects of this compound. medchemexpress.com

The inflammatory response is orchestrated by a complex network of cytokines and chemokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are key regulators, initiating and amplifying the inflammatory cascade. nih.govnih.govnih.gov

Studies on Viscum album extracts have demonstrated a significant reduction in the production of key inflammatory mediators. Specifically, research has shown that these extracts can inhibit the production of TNF-α and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net Further investigation through activity-guided fractionation of Viscum album extracts led to the isolation of related compounds, viscumneoside III and viscumneoside V, which were found to significantly suppress the expression of MCP-1. researchgate.netresearchgate.net While this compound was not the specific compound identified in that study, its structural similarity to other active viscumneosides suggests it may possess similar regulatory effects on cytokine and chemokine production. Other studies on Viscum components have also reported inhibitory effects on IL-6 and IL-12. researchgate.net The ability to modulate these signaling molecules is a crucial aspect of the anti-inflammatory profile of compounds derived from this plant genus. researchgate.net

Aldose reductase is an enzyme in the polyol pathway that, under conditions of high glucose, converts glucose to sorbitol. This pathway is implicated in diabetic complications due to the osmotic stress and oxidative damage caused by sorbitol accumulation. nih.gov Furthermore, aldose reductase is involved in various inflammatory disorders, and its inhibition can reduce reactive oxygen species (ROS) and prevent inflammatory signals induced by cytokines. mdpi-res.com

Extracts from Viscum album L. have been shown to possess potent inhibitory activity against the aldose reductase enzyme. nih.gov This inhibitory potential is a recognized characteristic of various flavonoids. For instance, other natural flavonoids have demonstrated significant inhibitory activity against aldose reductase (AKR1B1), with some showing IC₅₀ values in the low micromolar range, comparable to or even better than standard inhibitors. nih.gov The inhibition of this enzyme by flavonoids like this compound represents a key mechanism contributing to both its antioxidant and anti-inflammatory effects.

Regulation of Cytokine and Chemokine Production (e.g., TNF-α, MCP-1, IL-1, IL-6, IL-8, IL-12p70)

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. This compound exhibits significant antioxidant properties through direct radical scavenging and by modulating cellular antioxidant pathways. nih.gov

Free radicals, such as the hydroxyl radical (•OH) and the superoxide (B77818) anion (O₂•⁻), are highly reactive molecules that can cause extensive damage to cellular components including DNA, proteins, and lipids. nih.govoatext.com The ability to scavenge these radicals is a key measure of antioxidant efficacy.

Table 1: Free Radical Scavenging Activity of Mistletonone, a compound isolated from Viscum coloratum. Data shows the half-maximal inhibitory concentration (IC₅₀) required to scavenge the specified free radicals. nih.gov

The hydroxyl radical is particularly damaging due to its high reactivity. oatext.com The superoxide anion, while less reactive, can lead to the formation of more potent ROS. nih.gov The demonstrated ability of compounds from the Viscum genus to neutralize these radicals highlights a primary mechanism of their antioxidant action.

Beyond direct scavenging, flavonoids can exert antioxidant effects by modulating endogenous defense systems. A critical pathway in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov

Under normal conditions, Nrf2 is held in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1). nih.govchemfaces.com

Studies on other flavonoids, such as Butin , have shown that they can attenuate oxidative stress by activating the Nrf2-mediated induction of MnSOD, often via upstream signaling pathways like PI3K/Akt. chemfaces.com This mechanism enhances the cell's intrinsic capacity to handle oxidative insults. Given that this compound is a flavonoid with known antioxidant properties, it is plausible that it may also exert its protective effects through the activation of the Nrf2/ARE pathway, thereby providing a more sustained antioxidant response compared to direct radical scavenging alone.

Upregulation of Endogenous Antioxidant Systems (e.g., Superoxide Dismutase, Glutathione (B108866) S-transferase)

This compound has been noted for its antioxidant properties, which involve scavenging free radicals and mitigating oxidative stress. ontosight.ai Research has identified this compound in the ethanol (B145695) extract of Sararanga sinuosa fruit, which demonstrated very potent antioxidant activity in both DPPH (IC50 value of 7.92 ppm) and FRAP (IC50 value of 5.97 ppm) assays. myfoodresearch.comresearchgate.net Furthermore, a computational database predicts that this compound has potential activity towards the Antioxidant Response Element (ARE), a key regulator of the expression of antioxidant proteins.

The endogenous antioxidant system includes crucial enzymes like Superoxide Dismutase (SOD) and Glutathione S-transferase (GST). SOD acts as the first line of defense, converting superoxide radicals into less harmful hydrogen peroxide and oxygen. frontiersin.org GSTs are versatile enzymes that play a significant role in cellular protection by conjugating the endogenous antioxidant glutathione (GSH) with harmful electrophilic compounds, including those generated from oxidative stress. mdpi.commedcraveonline.com While flavonoids as a class are known to modulate these systems, direct experimental evidence specifically demonstrating that this compound upregulates the activity or expression of Superoxide Dismutase or Glutathione S-transferase is not extensively documented in the current body of literature. chemfaces.com

Anticancer and Cytotoxic Activities

This compound is a constituent of Viscum coloratum, a plant whose extracts have demonstrated significant anticancer and cytotoxic effects. znaturforsch.commdpi.com Alcoholic extracts of Viscum coloratum are reported to possess anticancer capabilities. mdpi.com Studies have shown that extracts from Viscum coloratum exhibit cytotoxic activity against a range of human cancer cell lines. znaturforsch.comresearchgate.netnih.gov

Table 1: Cytotoxic Activities of Compounds and Extracts from Viscum coloratum

| Extract/Compound | Cancer Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Total Alkaloids | A-549 (Non-small cell lung) | Cytotoxic | znaturforsch.com |

| Total Alkaloids | MCF-7 (Breast) | Cytotoxic | znaturforsch.com |

| Total Alkaloids | Eca-109 (Esophageal) | Cytotoxic | znaturforsch.com |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (Compound 8) | HeLa (Cervical) | Significant Cytotoxicity | znaturforsch.com |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (Compound 8) | SGC-7901 (Gastric) | Significant Cytotoxicity | znaturforsch.com |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (Compound 8) | MCF-7 (Breast) | Significant Cytotoxicity | znaturforsch.com |

| 5-hydroxy-3,7,3'-trimethoxyflavone-4'-O-β-D-glucoside (Compound 13) | HeLa (Cervical) | Moderate Cytotoxicity | znaturforsch.com |

| 5-hydroxy-3,7,3'-trimethoxyflavone-4'-O-β-D-glucoside (Compound 13) | MCF-7 (Breast) | Moderate Cytotoxicity | znaturforsch.com |

| 5-hydroxy-3,7,3'-trimethoxyflavone-4'-O-β-D-glucoside (Compound 13) | U251 (Glioblastoma) | Moderate Cytotoxicity | znaturforsch.com |

| Various Isolated Compounds (3, 4, 5) | LN229 (Glioblastoma) | Cytotoxic | nih.gov |

| Various Isolated Compounds (3, 4, 5) | 4T1 (Breast) | Cytotoxic | nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Extracts from Viscum species are widely recognized for their ability to induce apoptosis in various cancer cell lines. researchgate.netinjectcenter.com.brresearchgate.net This pro-apoptotic effect is a key component of their anticancer activity. injectcenter.com.br Flavonoids, the chemical class to which this compound belongs, are generally known to suppress cancer growth by promoting apoptosis. nih.gov Research on Viscum album var. coloratum, the source plant of this compound, indicates that its extracts can trigger apoptosis through the modulation of key signaling pathways. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. mdpi.com The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio promoting the release of cytochrome c from the mitochondria, which in turn activates caspases and executes cell death. nih.gov

A review of phytometabolites from Viscum album highlighted that extracts from Viscum album var. coloratum were found to inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. researchgate.net Additionally, other components from Viscum album enhanced the accumulation of cytochrome c in the cytosol, a key step in this pathway. researchgate.net Public databases also show an association between this compound and the target proteins Bcl-2 and Bax, suggesting a potential for interaction. genome.jp This evidence points to the modulation of the intrinsic apoptotic pathway as a mechanism for the anticancer effects of extracts from this compound's source plant.

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, such as Fas or TNF receptors. thermofisher.comcreative-diagnostics.com This binding leads to the activation of a cascade of caspases, including the initiator caspase-8, which directly triggers the execution phase of apoptosis. researchgate.netmdpi.com Research indicates that extracts from Viscum album can activate this extrinsic pathway as part of their anticancer mechanism. researchgate.net The initiator caspase-8 can also cleave the protein Bid, creating tBid, which then activates the intrinsic pathway, demonstrating a link between the two apoptotic routes. researchgate.net

Modulation of Intrinsic Apoptotic Pathway (e.g., Cytochrome c release, Bcl-2/Bax regulation)

Inhibition of Cancer Cell Proliferation

Inhibition of proliferation is a fundamental aspect of anticancer activity. Extracts from Viscum album and its isolated constituents have been shown to effectively inhibit the proliferation of various cancer cells, including multiple myeloma and Ewing sarcoma cells. researchgate.netnih.gov This anti-proliferative effect is often dose-dependent and is a hallmark of the plant's therapeutic potential. researchgate.net As a flavonoid, this compound belongs to a class of compounds well-documented for their ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

Disruption of Cellular Metabolic Reprogramming (e.g., Warburg Effect)

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, a phenomenon that supports tumor growth and proliferation. nih.govnih.gov Targeting this metabolic reprogramming is a key strategy in cancer research. frontiersin.org However, a review of current scientific literature reveals a lack of specific studies investigating the direct effects of this compound on the Warburg effect or other forms of cellular metabolic reprogramming in cancer cells. While extracts from Viscum album contain a variety of compounds, including other flavonoids and viscumneosides, that are studied for their anticancer properties, the specific contribution and mechanisms of this compound in this area have not yet been elucidated. nih.govnih.gov

Modulation of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding, and disruptions in its function lead to ER stress, which can trigger cell death. researchgate.netthegoodscentscompany.com Chronic ER stress is implicated in various pathologies, including neurodegenerative and inflammatory diseases. uni.lufoodb.ca While bioactive compounds from Viscum album are known to modulate various cellular pathways, there is currently no specific research available that details the role of this compound in the modulation of endoplasmic reticulum stress. injectcenter.com.brnih.gov Further investigation is required to determine if this compound has any influence on the unfolded protein response or other ER stress-related signaling pathways.

Effects on Cytoskeletal Machinery

The cytoskeleton plays a fundamental role in maintaining cell shape, motility, and division, making it a target for anticancer therapies. frontiersin.org Research into the bioactive components of Viscum album has shown that some constituents can affect cellular structure. injectcenter.com.br However, to date, there are no specific preclinical studies focused on the effects of this compound on the cytoskeletal machinery. Its impact on microtubule dynamics, actin filament organization, or the expression of cytoskeletal proteins remains an uninvestigated area of its pharmacological profile.

Immunomodulatory Activities

While specific data on many of this compound's activities are sparse, emerging research points towards its involvement in immunomodulation. The immunomodulatory properties of extracts from plants containing this compound have been observed, suggesting a potential role for this compound as part of a complex mixture. ontosight.ainih.govresearchgate.net

Influence on Immune Cell Functions (e.g., Macrophage Activity, Granulocyte Activity, NK Cells)

Research has identified this compound as a constituent of a plant extract that demonstrated immunostimulant effects. Specifically, an ethanol extract from Pandanus amaryllifolius containing this compound, among other flavonoids, was shown to improve the immune system in in-vivo models by enhancing the cellular immune response through increased splenocyte proliferation and macrophage phagocytic capacity.

While this implicates this compound in the modulation of macrophage activity, its direct effects when isolated are not yet confirmed. There is currently no available research detailing the specific influence of this compound on the function of other immune cells such as granulocytes or Natural Killer (NK) cells. The broader extracts of Viscum album are known to affect granulocyte and NK cell activity, but these effects are generally attributed to other components like viscotoxins and lectins. injectcenter.com.brresearchgate.net

Enhancement of Cytokine Secretion

Cytokines are key signaling molecules that mediate immune and inflammatory responses. researchgate.net The ability of natural compounds to modulate cytokine secretion is a significant area of pharmacological research. nih.gov Extracts from Viscum album have been shown to induce the secretion of various cytokines. injectcenter.com.brnih.govresearchgate.net However, there are no specific studies that have isolated the effect of this compound on cytokine production. Its role in the cytokine secretion profiles observed with whole plant extracts is yet to be determined.

Stimulation of Immune Cell Phagocytosis

Phagocytosis is a critical process for removing pathogens and cellular debris, carried out by immune cells like macrophages. An in-vivo study on malnourished rats demonstrated that an ethanol extract containing a variety of flavonoids, including this compound, acted as an immunostimulant. A key finding from this study was the extract's ability to increase the phagocytosis capacity of macrophages. This suggests that this compound, as a component of this active extract, may contribute to the stimulation of immune cell phagocytosis.

Data Tables

Table 1: Preclinical Immunomodulatory Activities Associated with Extracts Containing this compound

| Activity | Model System | Observed Effect | Note |

| Macrophage Activity | In-vivo (malnourished rats) | Increased macrophage phagocytosis capacity. | Effect observed from an ethanol extract containing this compound and other flavonoids. |

| Splenocyte Proliferation | In-vivo (malnourished rats) | Increased splenocyte proliferation. | Effect observed from an ethanol extract containing this compound and other flavonoids. |

Antimicrobial Activities

Inhibition of Microbial Growth

Research has demonstrated the direct inhibitory effect of this compound on specific bacteria. epdf.pub Studies focusing on the isolated compound have provided quantitative data on its potency against certain microbial strains.

One key finding is the antibacterial activity of this compound against Mycobacterium smegmatis. The compound was shown to inhibit the growth of this bacterium with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. epdf.pub This indicates the concentration at which this compound can effectively prevent the visible growth of this particular microorganism. While broader studies on extracts of Viscum album have shown activity against a range of bacteria, including both Gram-positive and Gram-negative species, the specific spectrum of activity for the purified this compound is more narrowly defined in the available literature. ajol.info

The following table summarizes the documented inhibitory activity of this compound against a specific microorganism.

| Compound | Test Organism | Strain | Activity |

| This compound | Mycobacterium smegmatis | Not Specified | MIC: 100 μg/mL epdf.pub |

Molecular Targets and Signaling Pathways of Viscumneoside Vi

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway Modulation

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. scientificarchives.commdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer, making it a significant target for therapeutic development. mdpi.comfrontiersin.org The pathway is activated by various upstream signals, leading to the phosphorylation of AKT, which in turn modulates a host of downstream targets, including mTOR. mdpi.comnih.gov

Currently, there is no specific scientific literature available from the search results that details the modulatory effects of Viscumneoside VI on the PI3K/AKT/mTOR pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that translates extracellular signals into cellular responses. It involves a series of protein kinases—most notably Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK—that regulate processes such as cell proliferation, differentiation, inflammation, and apoptosis. nih.gov The activation of these kinases occurs in a tiered fashion and is critical for normal cellular function, while aberrant signaling is linked to various pathologies. nih.govmdpi.com

Specific research data on the interaction between this compound and the components of the MAPK signaling cascade (ERK, JNK, p38) is not available in the provided search results. While its aglycone, homoeriodictyol (B191827), is structurally related to compounds like hesperetin (B1673127) and eriodictyol (B191197) which have been shown to modulate MAPK pathways, no direct studies on this compound itself have been identified. chemfaces.comchemfaces.com

Regulation of Transcription Factors (e.g., NF-κB, Nrf2, STAT3)

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Signal Transducer and Activator of Transcription 3 (STAT3) are key examples.

NF-κB is a central regulator of inflammatory and immune responses. nih.govui.ac.id

Nrf2 is a master regulator of the antioxidant response, protecting cells from oxidative stress. chemfaces.comnih.gov

STAT3 is involved in cell growth, survival, and differentiation, and its persistent activation is linked to various cancers. spandidos-publications.comnih.gov

There are currently no available studies in the search results that specifically investigate the regulatory effects of this compound on the transcription factors NF-κB, Nrf2, or STAT3.

Modulation of Cell Death Receptors

Cell death receptors are a group of transmembrane proteins belonging to the tumor necrosis factor (TNF) receptor superfamily. thermofisher.com When activated by their specific ligands, these receptors initiate signaling cascades that lead to programmed cell death, or apoptosis. abcam.cn This extrinsic apoptotic pathway is critical for tissue homeostasis and eliminating damaged or infected cells. mdpi.comresearchgate.net

No specific information regarding the modulation of cell death receptors by this compound is available in the current body of research provided by the search results.

Compound and PubChem CID Table

Structure Activity Relationship Sar Studies of Viscumneoside Vi and Analogues

Correlating Structural Features with Biological Potency

The biological activity of flavonoids, including Viscumneoside VI, is intrinsically linked to their structural arrangement. This compound is a flavanone (B1672756) glycoside, characterized by a C6-C3-C6 skeleton. Its aglycone, homoeriodictyol (B191827), possesses key structural features that are significant for its biological effects. nih.govpsu.edu

Research into the structure-activity relationship (SAR) of flavonoids has identified several key determinants of their cytotoxic and other biological activities:

The C2-C3 double bond: The presence of a double bond in the C ring, as seen in flavones, is often associated with stronger cytotoxicity compared to flavanones like this compound, where this bond is saturated. nih.govresearchgate.net

The 4-carbonyl group: The carbonyl group at the C-4 position is a common feature among many biologically active flavonoids and is considered important for their effects. nih.govresearchgate.net

Hydroxylation patterns: The number and placement of hydroxyl (-OH) groups on the A and B rings significantly modulate biological activity. For instance, in some leukemia cell lines, ortho-hydroxylation on the B ring has been shown to enhance cytotoxicity. nih.govresearchgate.net The aglycone of this compound, homoeriodictyol, has a hydroxyl group and a methoxy (B1213986) group on the B-ring. nih.gov Studies on related flavanones have indicated that the presence and position of hydroxyl groups are crucial for interactions with biological targets. japsonline.com

Homoeriodictyol itself has demonstrated a marked inhibitory effect on the growth of certain human cancer cells. znaturforsch.com The potency of this compound and its analogues is therefore a direct consequence of these foundational structural motifs inherent in its flavanone core.

Impact of Glycosylation Patterns on Activity

Glycosylation, the attachment of sugar moieties to a molecule, is a critical modification that significantly influences the properties of flavonoids. sci-hub.secas.cz For this compound, a glucose molecule is attached at the C-7 position of the A ring. nih.gov This glycosylation can have several effects:

Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can affect their absorption and distribution in biological systems. sci-hub.se

Biological Activity: The addition of a sugar group can modulate the inherent activity of the aglycone. In many in vitro studies, O-glycosylation has been observed to reduce the biological activity of flavonoids, including antioxidant, anti-inflammatory, and antifungal effects. nih.gov This may be due to steric hindrance, where the bulky sugar group prevents the flavonoid from effectively binding to its target site. However, this is not a universal rule, as glycosylation can sometimes enhance specific activities, such as anti-HIV or tyrosinase inhibitory effects. nih.govijper.org

In Vivo Effects: It's important to note that observations from in vitro studies may not always translate directly to in vivo conditions. nih.gov Flavonoid glycosides can exhibit comparable or even greater activity than their aglycones in living organisms, potentially due to improved plasma levels and longer residence times. nih.gov

Studies comparing flavonoid aglycones to their glycoside counterparts have often found that the aglycone is more potent in specific assays, such as inhibiting α-amylase and α-glucosidase. rhhz.net The removal of the sugar moiety can lead to a less polar, non-planar structure that may interact more effectively with certain enzymes. In the context of this compound, the presence of the glucose unit at C-7 is a key structural feature that differentiates its activity profile from that of its aglycone, homoeriodictyol.

Role of Acetyl Substituents on Biological Effects

A distinguishing feature of this compound is the presence of an acetyl group at the 6''-position of the glucose moiety. nih.gov Acetylation is a form of acylation that can further modify the properties of a glycosylated flavonoid.

The introduction of an acetyl group can lead to several changes:

Lipophilicity and Stability: Acetylation can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. mdpi.commdpi.com This modification can also improve molecular stability and resistance to enzymatic degradation. mdpi.com

Modulation of Bioactivity: The effect of acetylation on biological activity can be complex and is not always predictable. In some cases, acetylating flavonoids has been shown to enhance their bioactivity, such as improving their uptake and metabolic stability in cancer cells, leading to stronger apoptotic effects compared to the unmodified compound. mdpi.com In other instances, acylation has been found to decrease the inhibitory action on certain enzymes. nih.gov

Analytical Quantification and Quality Control of Viscumneoside Vi

Development and Validation of Quantitative Analytical Methods

The development of robust analytical methods is a prerequisite for reliable quantification. These methods must undergo rigorous validation to ensure they are fit for purpose, typically assessing parameters such as linearity, precision, accuracy, repeatability, stability, limit of detection (LOD), and limit of quantification (LOQ). cjnmcpu.commdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of compounds in intricate samples. rsc.org Its high sensitivity and selectivity make it ideal for detecting and quantifying trace components in complex biological and botanical matrices, minimizing interference from other co-existing substances. creative-proteomics.comchromatographyonline.com

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the simultaneous quantification of 29 bioactive compounds, including Viscumneoside VI, in the medicinal plant Viscum coloratum. cjnmcpu.comcjnmcpu.com This targeted metabolomics approach provides a comprehensive tool for analyzing the chemical profile of the plant. cjnmcpu.com

The analysis was performed on a UPLC system using an ACQUITY UPLC BEH C18 column. cjnmcpu.com For the quantification of this compound, which was analyzed in negative ion mode, a gradient elution program was used with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. cjnmcpu.com

Method validation demonstrated the reliability and accuracy of this approach for quantifying this compound in plant extracts. cjnmcpu.com Key validation parameters from a study on V. coloratum are summarized below.

Table 1: LC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Regression Equation | Y = 1.39X + 0.016 |

| Correlation Coefficient (r) | 0.9992 |

| Linear Range (µg·mL⁻¹) | 0.051 - 51.0 |

| LOD (µg·mL⁻¹) | 0.001 |

| LOQ (µg·mL⁻¹) | 0.003 |

| Precision (RSD%) | ≤2.31 |

| Repeatability (RSD%) | 1.84 |

| Stability (RSD%) | 2.15 |

| Recovery (Average %) | 97.4 |

Data sourced from a study on V. coloratum extracts. cjnmcpu.com

This validated method shows excellent linearity over a wide concentration range and low limits of detection and quantification, enabling precise measurement of this compound. The high recovery and good precision, repeatability, and stability confirm the method's robustness for routine quality control. cjnmcpu.com The primary challenge in analyzing biological matrices is the "matrix effect," where endogenous components can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. chromatographyonline.comifremer.frnih.gov The use of appropriate sample preparation techniques and stable isotope-labeled internal standards can help mitigate these effects. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. rsc.org For compounds like this compound, which possess a chromophore, HPLC coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is a common and cost-effective analytical choice. longdom.org The technique has been successfully used to isolate this compound from plant extracts. ontosight.ai

A typical HPLC method development involves optimizing the mobile phase composition (often a mix of acidified water and a solvent like acetonitrile or methanol), selecting a suitable column (commonly a C18), and setting an appropriate detection wavelength to achieve optimal separation and sensitivity. longdom.org

Validation of an HPLC method is crucial and follows international guidelines (e.g., ICH). longdom.org The validation process ensures the method's suitability for its intended purpose and includes:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. longdom.org

Precision: The closeness of agreement among a series of measurements, assessed at intra-day and inter-day levels. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. cjnmcpu.com

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. longdom.org

While specific validated HPLC-DAD quantitative data for this compound is not detailed in the provided search results, the methodology is standard for flavonoid glycosides and is applied for the quality control of various herbal extracts. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices and Plant Extracts

Application in Metabolomics Profiling of Viscum Extracts

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful snapshot of the chemical phenotype. cjnmcpu.com LC-MS-based metabolomics is frequently applied to characterize the complex chemical composition of Viscum (mistletoe) extracts. mdpi.com These studies, both untargeted and targeted, are crucial for understanding the synergistic action of various compounds and for identifying chemical markers related to the host tree, harvest time, or therapeutic activity. mdpi.comnih.gov

Untargeted metabolomics analyses of Viscum album extracts using techniques like electrospray ionization–quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) and LC-HRMS have successfully identified hundreds of low-molecular-weight metabolites. mdpi.comnih.govresearchgate.net These studies have revealed a rich diversity of compounds, including flavonoids, phenolic acids, terpenoids, and amino acids. mdpi.comnih.gov While not always quantitative, this profiling helps to create a comprehensive chemical fingerprint of the extracts and can discriminate between samples based on their host tree. mdpi.com For instance, one study identified 140 different metabolites in a Romanian Viscum album extract. nih.gov Another analysis of commercial fermented Viscum extracts annotated 212 metabolites and found a clear chemical distinction between extracts from different host trees (Malus domestica vs. Pinus sylvestris). mdpi.com

Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of compounds. The UPLC-MS/MS method that quantifies this compound is a prime example of a targeted approach being used to study the dynamic changes of 29 metabolites in Viscum coloratum throughout different growth periods. cjnmcpu.comcjnmcpu.com This allows researchers to understand how the concentration of this compound and other key compounds varies, which has significant implications for determining the optimal harvest time. cjnmcpu.com

Quality Evaluation and Standardization Methodologies for this compound Containing Extracts

The chemical composition of herbal extracts like those from Viscum species can vary significantly due to factors such as the host tree, geographical location, and harvest season. mdpi.comresearchgate.net This variability necessitates robust quality evaluation and standardization methods to ensure consistency and efficacy. The quantification of specific chemical markers, such as this compound, is a cornerstone of this process.

Quantitative analytical methods, particularly LC-MS/MS, provide the data needed for comprehensive quality assessment. cjnmcpu.comresearchgate.net By measuring the content of this compound and other bioactive components, a chemical standard for the extract can be established. cjnmcpu.com

Such methodologies move beyond simple quantification of a single marker, embracing a more holistic view of the extract's chemical profile. By establishing and adhering to these standardization protocols, manufacturers can produce herbal products with a consistent and reliable composition. cjnmcpu.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3082946 |

| Acetonitrile | 6342 |

| Methanol (B129727) | 887 |

| Formic acid | 284 |

Future Research Directions and Challenges

Elucidating Unexplored Molecular Mechanisms

Viscumneoside VI has been noted for its general antioxidant and anti-inflammatory properties, which are characteristic of many flavonoid glycosides. uni.lu However, the specific molecular pathways through which it exerts these effects remain largely uncharacterized. Future research must move beyond broad categorizations to identify the precise intracellular targets and signaling cascades modulated by this compound.

A significant challenge lies in the complexity of cellular signaling. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and cytokines, but the specific kinases, transcription factors, and downstream effector molecules have not been identified. uni.lu It is unknown whether this compound acts on well-known inflammatory pathways such as NF-κB, MAPKs, or JAK-STAT, or if it utilizes novel mechanisms. Similarly, while its antioxidant activity is attributed to scavenging free radicals, its influence on endogenous antioxidant systems, such as the Nrf2 pathway, is yet to be explored. The lack of curated data on its gene interactions highlights this significant knowledge gap. lipidmaps.org

Future studies should employ a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by this compound. Computational methods, such as molecular docking, can predict binding affinities and interactions with various protein targets, helping to prioritize experimental validation. Such studies will be crucial for understanding its bioactivity and transitioning from general observations to a detailed mechanistic understanding.

Comprehensive Investigation of Synergistic Effects of Related Compounds

Evidence suggests that the biological effects of whole plant extracts, like those from Viscum album, are often greater than the sum of their individual components, pointing towards synergy. This compound exists in the plant alongside a suite of related flavonoids, such as Viscumneoside III and Viscumneoside V, and its own aglycone, homoeriodictyol (B191827). chemicalbook.com The challenge is to systematically investigate the potential synergistic or antagonistic interactions between these compounds.

A comprehensive investigation would require complex experimental designs to test numerous combinations and concentration ratios. This is a resource-intensive endeavor. Furthermore, the underlying mechanisms of synergy—whether they involve enhanced bioavailability, complementary pathway inhibition, or the neutralization of resistance mechanisms—are difficult to dissect.

Future research should leverage computational models to predict synergistic interactions based on structural similarities and effects on gene expression, thereby narrowing down the most promising combinations for experimental testing. Studies could focus on how this compound, in combination with compounds like Viscumneoside V, affects specific cellular processes. For example, research has shown that Viscumneoside V and III can suppress the expression of chemokines like MCP-1, and investigating if this compound enhances this effect would be a valuable pursuit. Understanding these interactions is key to developing more effective applications based on natural product combinations.

Exploration of Biosynthetic Engineering and Sustainable Production

The production of this compound currently relies on its extraction from plant sources, which presents significant drawbacks. These include low yields, dependency on geographical and seasonal variations in plant growth, and the high cost of purification. These limitations make large-scale production unsustainable and economically challenging.

Metabolic engineering offers a promising alternative for the sustainable production of flavonoids. The general biosynthetic pathway for flavanones is well-understood, starting from the amino acid phenylalanine, which is converted to cinnamic acid and eventually leads to the flavanone (B1672756) core, homoeriodictyol. The final steps would involve glycosylation and acetylation to yield this compound. The primary challenge lies in functionally transferring this multi-enzyme pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. Key enzymes in flavonoid biosynthesis, particularly plant-derived cytochrome P450s and specific glycosyltransferases, are often difficult to express and optimize in microbial systems.

Future research should focus on several key areas:

Pathway Optimization: Utilizing synthetic biology tools to balance the expression of pathway genes, avoiding the accumulation of toxic intermediates and maximizing the flux towards the final product.

Host Engineering: Modifying the host's central metabolism to increase the supply of essential precursors like malonyl-CoA and the necessary cofactors.

Enzyme Discovery and Engineering: Identifying novel, more robust enzymes from various organisms or using protein engineering to improve the activity and stability of existing ones for efficient catalysis of the final biosynthetic steps.

Co-culture Systems: Developing microbial consortia where the biosynthetic pathway is split between two or more strains, reducing the metabolic burden on a single host.

Overcoming these hurdles could lead to a cost-effective, scalable, and environmentally friendly production platform for this compound and other valuable flavonoids.

Table 1: Key Stages and Challenges in the Biosynthetic Production of this compound

| Biosynthetic Stage | Precursor/Intermediate | Key Enzyme Class | Engineering Challenge |

| Phenylpropanoid Pathway | Phenylalanine → Cinnamic Acid → p-Coumaroyl-CoA | PAL, C4H, 4CL | Balancing enzyme expression, precursor availability |

| Flavanone Synthesis | p-Coumaroyl-CoA + Malonyl-CoA → Homoeriodictyol | CHS, CHI, F3'H, OMT | Low enzyme activity, precursor supply (Malonyl-CoA) |

| Glycosylation | Homoeriodictyol → Homoeriodictyol-7-O-glucoside | Glycosyltransferase (UGT) | Poor expression and specificity of plant UGTs in microbes |

| Acetylation | Homoeriodictyol-7-O-glucoside → this compound | Acetyltransferase | Identification and characterization of the specific enzyme |

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound in complex biological or environmental samples present a significant analytical challenge. Standard methods like High-Performance Liquid Chromatography (HPLC) are used for isolation and analysis, but detecting trace amounts requires highly sensitive and selective techniques. Complex matrices, such as blood, tissue extracts, or food products, contain numerous interfering compounds that can mask the signal of the target analyte, making reliable quantification difficult.

The challenge is to develop methods that can overcome matrix effects and achieve low limits of detection (LOD) and quantification (LOQ). This is crucial for pharmacokinetic studies, metabolomic profiling, and quality control of herbal products where the compound may be present at very low concentrations.

Future development should focus on the integration of advanced analytical platforms:

High-Resolution Mass Spectrometry (HR-MS): Techniques like UHPLC coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide high mass accuracy and resolution, allowing for better discrimination of this compound from matrix interferences.

Tandem Mass Spectrometry (MS/MS): Using techniques like triple quadrupole (QqQ) mass spectrometry enhances selectivity and sensitivity for quantification of known compounds in complex samples.

Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS adds another dimension of separation based on the size, shape, and charge of the ion, which can resolve isomeric compounds and further clean up the signal from background noise.

Advanced Sample Preparation: Employing novel sample cleanup techniques, such as Enhanced Matrix Removal (EMR), can selectively remove major interfering substances like lipids from extracts, thereby improving analytical performance.

The creation of robust, validated analytical methods using these advanced technologies is essential for advancing research on this compound and understanding its behavior in biological systems.

Q & A

Advanced Research Question

- Rodent models : Administer 50 mg/kg orally or intravenously; collect plasma at intervals (0.5–24 hrs) for LC-MS/MS analysis.

- Tissue distribution : Use radiolabeled ¹⁴C-Viscumneoside VI to track accumulation in bone marrow or liver.

- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

How do solvent polarity and pH influence the stability of this compound during storage?

Basic Research Question

- Polarity effects : Store in methanol (log P = -0.8) to prevent aggregation. Avoid chloroform (log P = 2.0), which degrades acetyl groups.

- pH stability : Maintain pH 5–6 (acetate buffer) to prevent hydrolysis of the β-D-glucopyranoside bond .

Validation : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

What computational approaches predict the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to RANKL or osteocalcin.

- QSAR modeling : Train models on IC₅₀ data from analogs (e.g., Viscumneoside I, C₂₃H₂₆O₁₁) to predict hydroxylation/acetylation effects .

Data Source : Cross-reference crystallographic databases (PDB) for target validation .

How should researchers design dose-response studies to minimize cytotoxicity in this compound treatments?

Basic Research Question

Q. Key Resources for Methodological Rigor :

- Structural Data : Refer to Encyclopedia of Traditional Chinese Medicines for NMR/MS benchmarks .

- Ethical Frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

- Analytical Validation : Use peer-reviewed protocols from Natural Products from Chinese Medicines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.